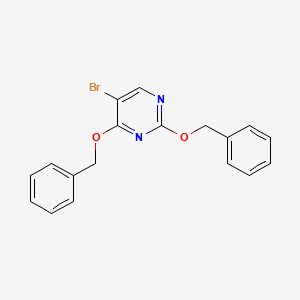

2,4-Bis(benzyloxy)-5-bromopyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPWETJGPVPWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292396 | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41244-53-5 | |

| Record name | 41244-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and extensive characterization data to support researchers in their scientific endeavors.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the reactive bromine atom at the C5 position and the benzyloxy groups at the C2 and C4 positions allows for further functionalization, making it a valuable precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

A general and widely cited procedure for the synthesis of this compound is as follows.[1]

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 70 mL of anhydrous toluene.

-

To the toluene, add 6.7 mL (65 mmol) of benzyl alcohol.

-

Under a nitrogen atmosphere, carefully add 2.9 g (60 mmol) of sodium hydride in portions. The suspension is stirred until gas evolution ceases.

-

Cool the resulting suspension to room temperature.

-

In a separate flask, dissolve 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine in a suitable amount of anhydrous toluene.

-

Slowly add the 5-bromo-2,4-dichloropyrimidine solution dropwise to the sodium benzoxide suspension with vigorous stirring. The temperature should be maintained below 25 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC), the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol to afford this compound as a solid. A yield of approximately 93% has been reported for this procedure.[2]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [3][][5] |

| Molecular Weight | 371.23 g/mol | [3][] |

| Appearance | Solid | |

| Melting Point | 88-90 °C (recrystallized from ethanol) | [1] |

| Boiling Point | 517.4±60.0 °C (Predicted) | [1] |

| Density | 1.419±0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 41244-53-5 | [3][][5] |

Spectroscopic Data

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Benzyl Rings): Multiplets in the range of δ 7.2-7.5 ppm.

-

CH2 Protons (Benzyloxy Groups): Two singlets expected in the range of δ 5.3-5.6 ppm.

-

Pyrimidine C6-H Proton: A singlet expected around δ 8.5 ppm.

13C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Benzyl Rings): Signals expected in the range of δ 127-136 ppm.

-

CH2 Carbons (Benzyloxy Groups): Signals expected around δ 68-70 ppm.

-

Pyrimidine Carbons:

-

C2 and C4 are expected in the range of δ 160-170 ppm.

-

C5 (attached to Bromine) is expected around δ 110-120 ppm.

-

C6 is expected around δ 155-160 ppm.

-

Mass Spectrometry (MS):

-

Expected Molecular Ion Peak (M+): m/z 370 and 372 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Major Fragmentation Peaks: Loss of benzyl groups (C₇H₇, m/z 91) and subsequent fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted):

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (CH₂) |

| 1600-1450 | Aromatic C=C Stretch |

| ~1570, ~1480 | Pyrimidine Ring Vibrations |

| 1250-1000 | C-O-C Stretch (Ether) |

| ~600-500 | C-Br Stretch |

Logical Workflow for Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the efficient and reliable production and identification of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for those in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Physical Properties

This compound, with the CAS number 41244-53-5, is a substituted pyrimidine derivative.[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and two benzyloxy groups at the 2- and 4-positions.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 371.23 g/mol | [1][] |

| Melting Point | 88-90 °C | ChemicalBook |

| Boiling Point (Predicted) | 517.4 ± 60.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.27 ± 0.29 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in toluene, ethyl acetate, and other common organic solvents. | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous toluene

Procedure:

-

Under a nitrogen atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.

-

To this solution, carefully add sodium hydride (3 equivalents) portion-wise. The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of sodium benzoxide.

-

Cool the resulting suspension to room temperature.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.

-

Slowly add the sodium benzoxide suspension dropwise to the solution of 5-bromo-2,4-dichloropyrimidine, ensuring the reaction temperature does not exceed 25 °C.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, remove the precipitated sodium chloride by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol. For higher purity, column chromatography on silica gel using a solvent system like n-hexane/ethyl acetate is recommended.[5]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of a substituted pyrimidine core into larger molecules. Its reactivity is centered around the C-Br bond at the 5-position, which is susceptible to various cross-coupling reactions.

The benzyloxy groups at the 2- and 4-positions are relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the corresponding dihydroxypyrimidine. This protecting group strategy allows for modifications at the 5-position before unmasking the hydroxyl groups.

This compound serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including potential antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many therapeutic agents, and the ability to functionalize it at multiple positions makes this compound a valuable precursor in drug discovery programs.

Logical Relationship in Drug Development

Caption: Synthetic utility in the development of bioactive molecules.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the pyrimidine proton, benzylic protons, and aromatic protons of the benzyl groups. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the pyrimidine ring carbons and the carbons of the benzyloxy groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS: 41244-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the development of novel antiviral and anticancer therapeutics. The guide also visualizes the synthetic workflow and relevant biological signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a polysubstituted pyrimidine derivative. The presence of the bromine atom and two benzyloxy groups makes it a versatile building block for further chemical modifications.[1] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 41244-53-5 | [1][][3] |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [1][3] |

| Molecular Weight | 371.23 g/mol | [1] |

| Appearance | Off-white solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | 517.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.419 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Toluene. | |

| Storage | Store in a cool, dry place. |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference |

| IUPAC Name | 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | [1] |

| InChI | InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | [1] |

| InChIKey | QMPWETJGPVPWGU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | [1] |

| Synonyms | 5-Bromo-2,4-di(benzyloxy)pyrimidine, 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | [1] |

Table 3: Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present. Experimental data for this specific compound was not available in the public domain at the time of this report.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 1H, pyrimidine-H), 7.50-7.30 (m, 10H, Ar-H), 5.50 (s, 2H, OCH₂), 5.45 (s, 2H, OCH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 162.0, 158.0, 136.0, 135.5, 128.8, 128.5, 128.2, 128.0, 105.0, 70.0, 68.0 |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₁₈H₁₆BrN₂O₂⁺: 371.04, found ~371.0; Isotopic pattern characteristic of a monobrominated compound. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3050 (Ar C-H), 2950 (Aliphatic C-H), 1600, 1580, 1490 (C=C, C=N), 1250 (C-O), 750, 700 (Ar C-H bend) |

Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with benzyl alcohol.[4]

Synthesis of this compound

Starting Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Toluene or another suitable aprotic solvent

Procedure: [4]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene is prepared under a nitrogen atmosphere.

-

Benzyl alcohol (2.2 equivalents) is added dropwise to the suspension at 0 °C (ice bath). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

A solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is carefully quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.

Antiviral Agents

Derivatives of this compound are investigated as potent antiviral agents. One of the key mechanisms of action for pyrimidine analogs is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for viral replication.[5][6][7] Specifically, inhibitors can target the enzyme dihydroorotate dehydrogenase (DHODH), leading to a depletion of pyrimidine nucleotides necessary for viral RNA and DNA synthesis.[5] Inhibition of this pathway has also been shown to induce an antiviral state in host cells through the upregulation of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[7][8]

Anticancer Agents

The pyrimidine core is a privileged structure in the design of kinase inhibitors for cancer therapy.[9][10][11] Many pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[11] The benzyloxy groups in this compound can be deprotected to yield hydroxyl groups, which can then be further functionalized to create libraries of potential kinase inhibitors. The bromo-substituent also provides a handle for cross-coupling reactions to introduce further diversity.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic route to this compound.

Diagram 2: Signaling Pathway Inhibition by Pyrimidine Derivatives

Caption: Inhibition of key cellular pathways by pyrimidine-based drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for novel antiviral and anticancer agents makes it a compound of high interest for medicinal chemists. This technical guide provides essential information to support further research and development involving this important scaffold.

References

- 1. This compound | C18H15BrN2O2 | CID 256039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as 2,4-Bis(benzyloxy)-5-bromopyrimidine, is a versatile synthetic intermediate of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel antiviral and anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows for selective and sequential modifications, providing a strategic advantage in the design and synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for the characterization of the compound.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |

| Synonyms | This compound, 5-Bromo-2,4-di(benzyloxy)pyrimidine | |

| CAS Number | 41244-53-5 | |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | |

| Molecular Weight | 371.23 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | 517.4 ± 60.0 °C (Predicted) | |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as toluene, THF, and ethyl acetate. |

Experimental Protocols

Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous toluene

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.

-

To this solution, carefully add sodium hydride (3 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of sodium benzoxide.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.

-

Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench any excess sodium hydride by the careful addition of ethanol or isopropanol.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

Applications in Drug Development

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to build complex and biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Materials:

-

5-bromo-2,4-bis(phenylmethoxy)pyrimidine

-

Aryl- or vinylboronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (for aqueous base systems)

Procedure:

-

In a reaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, introducing an alkynyl functional group.

Materials:

-

5-bromo-2,4-bis(phenylmethoxy)pyrimidine

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a reaction flask under an inert atmosphere,

In-Depth Technical Guide to the Molecular Structure of 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of antiviral and anticancer agents. This document consolidates essential data, outlines detailed experimental protocols, and presents visualizations to facilitate its application in research and drug development.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₁₈H₁₅BrN₂O₂, is a substituted pyrimidine ring. The core structure consists of a pyrimidine heterocycle with two benzyloxy groups attached at positions 2 and 4, and a bromine atom at position 5. The presence of the benzyloxy groups enhances the molecule's reactivity, making it a versatile building block in organic synthesis.

The key structural features include the aromatic pyrimidine ring and the two bulky, electron-donating benzyloxy substituents. The bromine atom at the 5-position provides a reactive site for further functionalization, often through cross-coupling reactions.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | |

| Molecular Weight | 371.23 g/mol | |

| CAS Number | 41244-53-5 | |

| Melting Point | 88-90 °C | |

| Boiling Point (Predicted) | 517.4 ± 60.0 °C | |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | |

| Appearance | Off-white solid | N/A |

| Solubility | Soluble in organic solvents like ethanol, toluene, and ethyl acetate. |

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound is typically achieved through the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the benzyloxy groups displace the chlorine atoms on the pyrimidine ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Nitrogen gas

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (2.1 equivalents) in anhydrous toluene.

-

Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution at room temperature. Stir the suspension until the evolution of hydrogen gas ceases.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous toluene.

-

Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as an off-white solid.

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

-

A singlet for the C6-H proton of the pyrimidine ring (δ ~8.0-8.5 ppm).

-

Singlets for the benzylic protons (-CH₂-) (δ ~5.0-5.5 ppm).

-

Multiplets for the aromatic protons of the benzyl groups (δ ~7.2-7.5 ppm).

Expected ¹³C NMR (CDCl₃):

-

Signals for the pyrimidine ring carbons.

-

A signal for the benzylic carbons (-CH₂-).

-

Signals for the aromatic carbons of the benzyl groups.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer activities. The pyrimidine scaffold is a common feature in nucleoside analogs that can interfere with viral replication or cell proliferation.

Synthesis of Antiviral Agents

Derivatives of 5-bromopyrimidine have been investigated for their antiviral properties. For instance, (E)-5-(2-bromovinyl)uracil (BVU) and its derivatives have shown activity against herpes simplex virus type 1 (HSV-1). While not a direct synthesis from the title compound, this illustrates the potential of the 5-bromopyrimidine core in antiviral drug design. The general strategy involves the modification of the 5-position of the pyrimidine ring, for which this compound is a suitable precursor.

The Versatile Intermediate: A Technical Guide to 2,4-Bis(benzyloxy)-5-bromopyrimidine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Introduction

2,4-Bis(benzyloxy)-5-bromopyrimidine is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core, the reactive bromine atom, and the benzyl protecting groups, make it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 41244-53-5 |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ |

| Molecular Weight | 371.23 g/mol |

| Appearance | Off-white solid |

| Melting Point | 88-90 °C |

| Boiling Point | 517.4±60.0 °C (Predicted) |

| Density | 1.419±0.06 g/cm³ (Predicted) |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

To a solution of benzyl alcohol (3.25 equivalents) in anhydrous toluene under a nitrogen atmosphere, sodium hydride (3 equivalents) is added portion-wise at 0 °C.

-

The resulting mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

The reaction mixture is cooled to 0 °C, and a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction is carefully quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound as an off-white solid.

Expected Yield: 93%[1]

References

The Versatile Scaffold: 2,4-Bis(benzyloxy)-5-bromopyrimidine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,4-Bis(benzyloxy)-5-bromopyrimidine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyrimidine core, two benzyloxy protecting groups, and a reactive bromine atom, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound in the development of novel therapeutic agents, with a focus on anticancer and antiviral compounds. We will delve into its role in the synthesis of kinase inhibitors and nucleoside analogs, providing detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of molecules targeting fundamental cellular processes, including cell division and viral replication.[1] The benzyloxy groups act as protecting groups for the hydroxyl functionalities of a uracil or cytosine mimic, which can be deprotected in later synthetic steps. The bromine atom at the 5-position and the benzyloxy group at the 4-position (which can be converted to a leaving group) provide reactive sites for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitutions. These reactions are instrumental in building the molecular complexity required for potent and selective drug candidates.

Application in the Synthesis of Anticancer Agents: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site. This compound is an excellent starting material for the synthesis of substituted pyrimidines with potential as kinase inhibitors.

A notable application is in the synthesis of 2-benzyloxy-5-alkyne substituted pyrimidines via Sonogashira coupling. These compounds have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.

Quantitative Data: Cytotoxicity of 2-Benzyloxy-5-alkyne Pyrimidine Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

| Derivative 1 (Aryl-alkyne substituted) | A549 (Human lung adenocarcinoma) | 8.5 |

| HepG2 (Human liver cancer) | >100 | |

| HCT116 (Human colon cancer) | >100 | |

| Derivative 2 (Aliphatic-alkyne substituted) | A549 (Human lung adenocarcinoma) | 12.3 |

| HepG2 (Human liver cancer) | >100 | |

| HCT116 (Human colon cancer) | >100 |

Data synthesized from representative examples in the cited literature.

Experimental Protocols: Synthesis of 2-Benzyloxy-5-alkyne Substituted Pyrimidines

General Procedure for Sonogashira Coupling:

To a solution of a 2-benzyloxy-5-bromopyrimidine derivative (1.0 eq) in THF, diethylamine (2.0 eq), CuI (0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq) are added. The appropriate terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at 60 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.

Diagram: Synthetic Workflow for 2-Benzyloxy-5-alkyne Pyrimidines

Caption: Synthetic workflow for 2-benzyloxy-5-alkyne pyrimidines.

Signaling Pathway: Mechanism of Action of Kinase Inhibitors

Many kinase inhibitors derived from pyrimidine scaffolds target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. By blocking the activity of key kinases in these pathways, these compounds can induce cell cycle arrest and apoptosis.

Diagram: Simplified Kinase Signaling Pathway

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application in the Synthesis of Antiviral Agents: Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain. The benzyl protecting groups on this compound make it a suitable precursor for the synthesis of modified nucleosides.

Although direct synthesis of approved antiviral drugs from this specific starting material is not widely reported, the methodologies for creating diversified C-nucleosides with antiviral activity highlight the potential of benzyl-protected pyrimidine precursors.

Quantitative Data: Antiviral Activity of Diversified C-Nucleosides

| Compound | Virus | EC50 (µM) |

| C-Nucleoside Analog 1 | Herpes Simplex Virus-1 (HSV-1) | 5.2 |

| C-Nucleoside Analog 2 | Varicella-Zoster Virus (VZV) | 8.1 |

EC50: 50% effective concentration required to inhibit virus-induced cytopathogenicity. Data synthesized from representative examples in the cited literature.

Experimental Protocols: Synthesis of Pyrazole-acyclo-C-nucleosides

General Procedure:

A solution of a benzyl-protected formyl glycal (a derivative that can be conceptually linked to the pyrimidine scaffold) and an appropriate N,N-dinucleophile (e.g., cyanoethylhydrazine) in ethanol is refluxed for 8-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired C-nucleoside analog.

Diagram: General Concept for C-Nucleoside Synthesis

Caption: Conceptual workflow for C-nucleoside synthesis.

Signaling Pathway: Mechanism of Action of Nucleoside Analogs

Nucleoside analogs exert their antiviral effect by interfering with viral DNA or RNA synthesis. After being phosphorylated to their active triphosphate form by cellular kinases, they are incorporated into the growing viral nucleic acid chain by the viral polymerase. This incorporation leads to chain termination, thus halting viral replication.

Diagram: Mechanism of Viral Replication Inhibition

Caption: Inhibition of viral replication by a nucleoside analog.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent anticancer and antiviral agents, particularly kinase inhibitors and nucleoside analogs, underscores its importance in modern drug discovery. The ability to functionalize the pyrimidine core through various cross-coupling and substitution reactions allows for the generation of diverse chemical libraries for biological screening. The experimental protocols and biological data presented in this guide demonstrate the practical applications of this compound and provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.

References

In-Depth Technical Guide: Biological Activity of Compounds Derived from 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of compounds synthesized from the versatile chemical intermediate, 2,4-Bis(benzyloxy)-5-bromopyrimidine. This document details the synthesis of novel pyrimidine derivatives, their evaluation as potential therapeutic agents, and the experimental methodologies employed in their assessment. Particular focus is given to their potential as anticancer agents, with quantitative data and relevant biological pathways explored.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its ability to participate in various chemical transformations makes it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired biological effects. Specifically, the 5-bromopyrimidine moiety serves as a key building block, enabling the introduction of diverse substituents through cross-coupling reactions, leading to the generation of novel compounds with therapeutic potential.

Synthesis of Bioactive Derivatives from a Benzyloxy-Substituted Pyrimidine Core

A key strategy for elaborating the 5-bromopyrimidine scaffold is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of alkyne moieties, which can significantly influence the biological activity of the resulting molecule.

A closely related analog, 2-benzyloxy-5-bromopyrimidine, has been successfully utilized in the synthesis of a series of 2-benzyloxy-5-alkyne substituted pyrimidines. These compounds have demonstrated notable cytotoxic activity against various cancer cell lines, highlighting the potential of this synthetic approach for developing novel anticancer agents.[1]

General Synthetic Pathway: Sonogashira Coupling

The synthesis of 5-alkynylpyrimidine derivatives from a 5-bromopyrimidine precursor generally proceeds via a palladium- and copper-co-catalyzed Sonogashira coupling with a terminal alkyne. The reaction is typically carried out in the presence of a base, such as an amine, in an appropriate solvent.

Caption: General workflow for the Sonogashira coupling reaction.

Biological Activity: Anticancer Properties

Derivatives synthesized from benzyloxy-substituted bromopyrimidines have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma).[1]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of the synthesized 2-benzyloxy-5-alkyne pyrimidine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicate that these compounds exhibit moderate to good activity, particularly against the A549 cell line.[1]

| Compound ID | Target Cancer Cell Line | IC50 (µM) |

| Derivative 1 | A549 | Data not available in search results |

| HepG2 | Data not available in search results | |

| HCT116 | Data not available in search results | |

| Derivative 2 | A549 | Data not available in search results |

| HepG2 | Data not available in search results | |

| HCT116 | Data not available in search results | |

| ... | ... | ... |

Note: Specific IC50 values for the individual synthesized compounds were not available in the provided search results. The table structure is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of pyrimidine derivatives.

Synthesis: General Procedure for Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine[1]

-

Reaction Setup: To a solution of 2-benzyloxy-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add the terminal alkyne (1.1 equivalents), a palladium catalyst such as PdCl2(PPh3)2 (0.05 equivalents), and a copper(I) co-catalyst like CuI (0.1 equivalents).

-

Addition of Base: Add an amine base, for instance, diethylamine (2 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-alkyne substituted pyrimidine.

Caption: Experimental workflow for the synthesis of 5-alkynylpyrimidines.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT116) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets of the novel 5-alkynylpyrimidine derivatives are yet to be fully elucidated, their cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Pyrimidine analogs are known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Further investigation is warranted to identify the specific kinase(s) or other cellular targets inhibited by these compounds. Such studies would provide valuable insights into their mechanism of action and guide the future design of more potent and selective anticancer agents.

Caption: Hypothesized mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

The synthesis and biological evaluation of compounds derived from benzyloxy-substituted 5-bromopyrimidines represent a promising avenue for the discovery of novel anticancer agents. The Sonogashira coupling reaction has been demonstrated as an effective method for generating a library of 5-alkynylpyrimidine derivatives with moderate to good cytotoxic activity.

Future research should focus on:

-

Synthesizing a broader range of derivatives from this compound to establish a comprehensive structure-activity relationship (SAR).

-

Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.

-

Optimizing the lead compounds to enhance their efficacy and selectivity.

-

Conducting in vivo studies to evaluate the therapeutic potential of these novel pyrimidine derivatives in preclinical cancer models.

This technical guide provides a foundational understanding of the biological activity of this class of compounds and serves as a valuable resource for researchers dedicated to the development of next-generation cancer therapeutics.

References

Methodological & Application

Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine, a key intermediate in the development of various biologically active molecules, including antiviral and anticancer agents.[1] The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The protocol described herein utilizes 5-bromo-2,4-dichloropyrimidine and benzyl alcohol as starting materials. The reaction proceeds by the displacement of the two chlorine atoms on the pyrimidine ring by benzyloxy groups, facilitated by a strong base such as sodium hydride.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Bromo-2,4-dichloropyrimidine | 4.5 g (20 mmol) | [2][3] |

| Benzyl alcohol | 6.7 mL (65 mmol) | [2][3] |

| Sodium hydride (60% dispersion in mineral oil) | 2.9 g (60 mmol) | [2][3] |

| Anhydrous Toluene | 70 mL | [2][3] |

| Product | ||

| Product Name | This compound | [4] |

| Molecular Formula | C₁₈H₁₅BrN₂O₂ | [4][][6] |

| Molecular Weight | 371.23 g/mol | [][6][7] |

| Yield | 3.44 g (93%) | [2][3] |

| Melting Point | 88-90 °C | [3] |

| Appearance | Off-white solid | [1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Nitrogen gas (or other inert gas)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Benzyl Oxide: In a dry reaction flask under a nitrogen atmosphere, dissolve 6.7 mL (65 mmol) of benzyl alcohol in 70 mL of anhydrous toluene.[2][3]

-

To this solution, carefully add 2.9 g (60 mmol) of 60% sodium hydride in portions. The reaction will generate hydrogen gas. Continue stirring until the gas evolution ceases, indicating the formation of sodium benzyl oxide.[2][3]

-

Reaction with 5-Bromo-2,4-dichloropyrimidine: In a separate flask, prepare a solution of 4.5 g (20 mmol) of 5-bromo-2,4-dichloropyrimidine.

-

Slowly add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the stirred suspension of sodium benzyl oxide. It is crucial to maintain the reaction temperature below 25 °C during the addition.[2][3]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.[2][3]

-

Work-up and Purification: Upon completion of the reaction, remove the precipitated sodium chloride by filtration.[2][3]

-

Concentrate the filtrate by evaporating the solvent under reduced pressure using a rotary evaporator.[2][3]

-

The resulting crude product can be further purified if necessary, for instance by recrystallization from ethanol.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling of 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of 2,4-Bis(benzyloxy)-5-bromopyrimidine with various arylboronic acids. The protocols and data presented are compiled from established methodologies for similar pyrimidine-based substrates and are intended to serve as a comprehensive guide for the synthesis of 5-aryl-2,4-bis(benzyloxy)pyrimidines, which are valuable intermediates in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide.[1][2]

Experimental Protocols

This section outlines a general and robust protocol for the Suzuki coupling of this compound. The procedure is based on commonly employed conditions for the coupling of bromopyrimidines.[3][4]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: The reaction mixture is then heated to a temperature between 80-100 °C with vigorous stirring.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, but are typically in the range of 12-24 hours.[3]

-

Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,4-bis(benzyloxy)pyrimidine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromopyrimidines with arylboronic acids, which can serve as a reference for optimizing the reaction of this compound.

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [3] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6] |

| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90-100 | - | - | [7] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | 1,4-Dioxane | 100 | 24 | 71 | [8] |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.005) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | - | [3][4] |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

Application Notes and Protocols: Protecting Group Strategies for 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the removal of the benzyl protecting groups from 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromouracil, a key intermediate in the synthesis of various bioactive molecules. Additionally, an orthogonal protecting group strategy is presented to allow for selective functionalization of the pyrimidine ring.

Introduction

This compound serves as a crucial protected form of 5-bromouracil. The benzyl groups mask the hydroxyl functionalities at the C2 and C4 positions, enabling a wide range of chemical transformations at other positions of the pyrimidine ring or on appended side chains without interference from the acidic protons of the uracil tautomer. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, 5-bromouracil. This document outlines two primary methods for the deprotection of the benzyloxy groups: catalytic hydrogenation and acid-mediated cleavage. Furthermore, an orthogonal protecting group strategy is detailed, which is essential for multi-step syntheses requiring differential protection.

Deprotection Strategies for this compound

The removal of the benzyl ether protecting groups from this compound can be achieved through two primary, reliable methods: catalytic hydrogenation and acid-mediated cleavage. The choice of method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Strategy 1: Catalytic Hydrogenolysis

Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl ethers. This method typically proceeds with high yield and clean conversion to the desired product.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) (0.1 M concentration), add palladium on carbon (10% Pd/C, 0.1 eq by weight).

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 5-bromouracil. The product can be further purified by recrystallization if necessary.

| Parameter | Condition | Typical Yield (%) |

| Catalyst | 10% Pd/C | >95% |

| Solvent | EtOH, MeOH, or EtOAc | |

| Hydrogen Pressure | 1 atm (balloon) | |

| Temperature | Room Temperature | |

| Reaction Time | 2-12 hours |

Strategy 2: Acid-Mediated Cleavage with Boron Tribromide (BBr₃)

For substrates that are incompatible with catalytic hydrogenation (e.g., containing other reducible functional groups), acid-mediated cleavage using a strong Lewis acid like boron tribromide is an effective alternative. This method is particularly efficient for cleaving aryl ethers.[1][2]

Experimental Protocol: BBr₃-Mediated Deprotection of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in DCM to the cooled reaction mixture dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C, followed by water.

-

Work-up and Isolation: The mixture is concentrated under reduced pressure, and the residue is co-evaporated with MeOH several times to remove boron salts. The resulting solid is then triturated with diethyl ether or recrystallized to afford pure 5-bromouracil.

| Parameter | Condition | Typical Yield (%) |

| Reagent | Boron Tribromide (BBr₃) | 85-95% |

| Solvent | Dry Dichloromethane (DCM) | |

| Temperature | -78 °C to Room Temperature | |

| Reaction Time | 3-5 hours |

Orthogonal Protecting Group Strategy

In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an "orthogonal" protecting group strategy, where different protecting groups are removed under distinct, non-interfering conditions.[3][4][5] For the this compound system, a silyl ether, such as a tert-butyldimethylsilyl (TBS) group, can be used as an orthogonal protecting group for another hydroxyl functionality elsewhere in the molecule. The TBS group is stable to the conditions of catalytic hydrogenolysis used to remove the benzyl ethers but can be selectively cleaved using fluoride reagents.

Experimental Protocol: Selective Removal of a TBS Group in the Presence of Benzyl Ethers

This protocol assumes a hypothetical substrate where a hydroxyl group has been protected as a TBS ether in a molecule also containing the this compound core.

-

Reaction Setup: Dissolve the TBS-protected substrate (1.0 eq) in a suitable solvent, typically tetrahydrofuran (THF) (0.1 M concentration).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) to the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Typical Yield (%) |

| Reagent | Tetrabutylammonium fluoride (TBAF) | >90% |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room Temperature | |

| Reaction Time | 1-4 hours |

Visualizing the Strategies

Caption: Deprotection pathways for this compound.

Caption: Workflow for an orthogonal deprotection strategy.

References

Application Notes and Protocols for the Debenzylation of 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the debenzylation of 2,4-bis(benzyloxy)-5-bromopyrimidine to yield 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil). Three primary methods are discussed: Catalytic Hydrogenation, Lewis Acid-Mediated Debenzylation, and Acid-Catalyzed Debenzylation. Each method offers distinct advantages and disadvantages concerning reaction conditions, functional group tolerance, and scalability.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The benzyl protecting groups at the O2 and O4 positions of the pyrimidine ring are frequently employed due to their relative stability during synthetic manipulations. However, their efficient and selective removal is a critical step to unveil the final active compound, 5-bromouracil. The choice of debenzylation method is crucial and depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. This document outlines three reliable methods for this transformation, providing detailed experimental protocols and a comparative summary of their key reaction parameters.

Data Presentation: Comparison of Debenzylation Methods

The following table summarizes the typical reaction conditions and expected outcomes for the debenzylation of this compound. Please note that the yields are based on general procedures for aryl benzyl ethers and may require optimization for this specific substrate.

| Method | Reagents | Catalyst/Promoter | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂ (gas) or Ammonium Formate | Pd/C (5-10 mol%) or Pd(OH)₂/C | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 2 - 24 | 85 - 95 | Mild conditions, high yields. May not be suitable for substrates with other reducible functional groups. |

| Lewis Acid-Mediated | Boron Trichloride (BCl₃) | Pentamethylbenzene | Dichloromethane | -78 to 0 | 0.5 - 2 | 80 - 90 | Rapid and effective for sterically hindered or electron-rich systems. Requires anhydrous conditions and careful handling of BCl₃. |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA) | Anisole (scavenger) | Dichloromethane | 0 - 25 | 1 - 6 | Variable | Can be effective, but harsh conditions may lead to side reactions or decomposition, especially with sensitive substrates. |

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is one of the most common and generally high-yielding procedures for O-debenzylation. It proceeds under mild conditions and the catalyst can often be recovered and reused.

Protocol 1A: Using Hydrogen Gas

-

Preparation: In a hydrogenation vessel, dissolve this compound (1.0 g, 2.69 mmol) in methanol (25 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature (25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is 5-bromouracil. Further purification can be achieved by recrystallization if necessary.

Protocol 1B: Using Catalytic Transfer Hydrogenation with Ammonium Formate

This alternative to using hydrogen gas is often more convenient for standard laboratory setups.

-

Preparation: To a solution of this compound (1.0 g, 2.69 mmol) in methanol (30 mL), add ammonium formate (0.85 g, 13.45 mmol, 5 equivalents).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~10 wt%) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (around 65 °C) and stir.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst, washing the filter cake with methanol. The filtrate is then concentrated under reduced pressure to yield the crude product. The product can be purified by recrystallization.

Method 2: Lewis Acid-Mediated Debenzylation with Boron Trichloride (BCl₃)

This method is particularly useful for substrates that are sensitive to hydrogenation or when a rapid deprotection is required. It is crucial to perform this reaction under strictly anhydrous conditions.[1]

-

Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 g, 2.69 mmol) and pentamethylbenzene (1.20 g, 8.07 mmol, 3 equivalents) in anhydrous dichloromethane (20 mL).[1]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron trichloride in dichloromethane (5.4 mL, 5.4 mmol, 2 equivalents) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

-

Quenching: Quench the reaction at -78 °C by the slow addition of methanol (5 mL).

-

Work-up: Allow the mixture to warm to room temperature. Add water (20 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-bromouracil.

Method 3: Acid-Catalyzed Debenzylation with Trifluoroacetic Acid (TFA)

This method uses a strong protic acid to cleave the benzyl ethers. The conditions can be harsh, and optimization is often necessary to avoid decomposition of the starting material or product.

-

Preparation: Dissolve this compound (1.0 g, 2.69 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

-

Scavenger Addition: Add anisole (0.58 g, 5.38 mmol, 2 equivalents) to the solution to act as a carbocation scavenger.

-

Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 2.0 mL, 26.9 mmol, 10 equivalents).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.

-

Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Figure 1: Workflow for Catalytic Hydrogenation.

Figure 2: Workflow for Lewis Acid-Mediated Debenzylation.

Figure 3: Workflow for Acid-Catalyzed Debenzylation.

References

Application Notes and Protocols for the Synthesis of 5-Substituted Pyrimidines using 2,4-Bis(benzyloxy)-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a plethora of biologically active compounds, including approved pharmaceuticals and novel drug candidates. The functionalization of the C5 position of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. 2,4-Bis(benzyloxy)-5-bromopyrimidine is a versatile and valuable starting material for the synthesis of a diverse range of 5-substituted pyrimidine derivatives. The benzyloxy groups at the C2 and C4 positions serve as protecting groups for the uracil tautomer, allowing for selective functionalization at the C5 position via various palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the benzyloxy groups yields the corresponding 5-substituted uracil derivatives.

These application notes provide detailed protocols for the synthesis of 5-substituted pyrimidines using this compound as the starting material, covering Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the final deprotection step.

Reaction Principle

The synthesis of 5-substituted pyrimidines from this compound is a two-step process:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position of the pyrimidine ring is selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino moieties.

-

Deprotection: The benzyloxy protecting groups at the C2 and C4 positions are removed to yield the final 5-substituted 2,4-dihydroxypyrimidine (uracil) derivatives.

The general synthetic scheme is depicted below:

Caption: General synthetic scheme for 5-substituted pyrimidines.

Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions